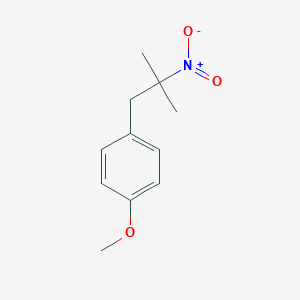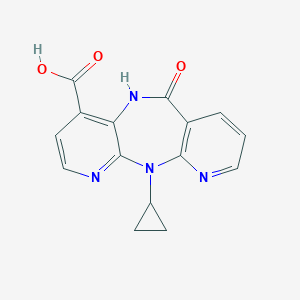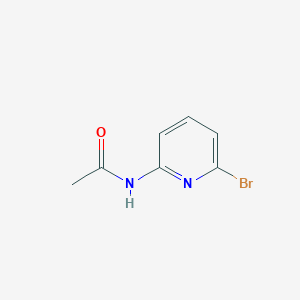
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene
Descripción general
Descripción
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene, also known as MNPN, is a chemical compound that belongs to the family of aromatic compounds. It is commonly used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-cancer and anti-inflammatory effects of 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene.
Efectos Bioquímicos Y Fisiológicos
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has also been shown to reduce inflammation in animal models of disease. Additionally, 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene is also stable under a range of conditions, making it suitable for use in various assays and experiments. However, 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene. One potential direction is to further investigate its anti-cancer and anti-inflammatory effects, including its potential use in combination with other drugs. Another direction is to study its potential as a fluorescent probe for imaging biological systems, as well as its use as a ligand for the synthesis of metal complexes. Further studies are also needed to fully understand the mechanism of action of 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene and its potential side effects.
In conclusion, 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has shown promising results in various studies, and further research is needed to fully understand its potential applications.
Aplicaciones Científicas De Investigación
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene has also been used as a fluorescent probe for imaging biological systems and as a ligand for the synthesis of metal complexes.
Propiedades
Número CAS |
85628-47-3 |
|---|---|
Nombre del producto |
1-Methoxy-4-(2-methyl-2-nitropropyl)benzene |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-methoxy-4-(2-methyl-2-nitropropyl)benzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,12(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3 |
Clave InChI |
XOMDMKZXUTVKMM-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
SMILES canónico |
CC(C)(CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)



![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)